![molecular formula C20H24N2O4 B4072445 N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4072445.png)
N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide
Übersicht
Beschreibung
N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide, also known as BAY 73-6691, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide 73-6691 works by binding to the heme moiety of sGC, which leads to the activation of the enzyme and the subsequent production of cyclic guanosine monophosphate (cGMP). This results in the relaxation of vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide 73-6691 has been shown to have a number of biochemical and physiological effects, including the relaxation of vascular smooth muscle cells, the inhibition of platelet aggregation, and the reduction of inflammation. It has also been shown to improve cardiac function and reduce myocardial ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide 73-6691 in lab experiments is its high selectivity for sGC, which makes it a useful tool for studying the role of sGC in various physiological processes. However, one limitation of using N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide 73-6691 is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time.
Zukünftige Richtungen
There are several potential future directions for the study of N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide 73-6691. One area of interest is the potential use of N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide 73-6691 in the treatment of pulmonary hypertension, a condition characterized by elevated blood pressure in the pulmonary arteries. Another area of interest is the development of novel sGC activators, which could have therapeutic applications in a range of cardiovascular and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide 73-6691.
Wissenschaftliche Forschungsanwendungen
N-{2-[(sec-butylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide 73-6691 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to be a potent and selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of vascular tone and blood pressure.
Eigenschaften
IUPAC Name |
N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-5-13(2)21-20(24)15-8-6-7-9-16(15)22-19(23)14-10-11-17(25-3)18(12-14)26-4/h6-13H,5H2,1-4H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOFIXJBYUJOIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.